molecular formula C9H15NO B6144395 3-ethyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 1087789-15-8

3-ethyl-3-azabicyclo[3.2.1]octan-8-one

Cat. No. B6144395
CAS RN: 1087789-15-8
M. Wt: 153.22 g/mol
InChI Key: PIYLLTYRKCCGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-3-azabicyclo[3.2.1]octan-8-one, also known as 8-oxabicyclo[3.2.1]oct-3-yl ethyl ether, is a cyclic ether compound with a variety of uses in scientific research. It is an important synthetic intermediate for the preparation of chiral compounds, and it has been used in a wide range of laboratory experiments. 2.1]octan-8-one, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of 3-ethyl-3-azabicyclo[3.2.1]octan-8-one is not well understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles to form new covalent bonds. This reaction is thought to be the basis for its use in the synthesis of chiral compounds, as the reaction of this compound with a chiral electrophile results in the formation of a chiral product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound does not have any significant effect on the human body. As such, it is not considered to be toxic or hazardous.

Advantages and Limitations for Lab Experiments

The use of 3-ethyl-3-azabicyclo[3.2.1]octan-8-one in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. Additionally, it is a highly reactive compound, making it useful for the synthesis of a variety of compounds. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous reactions. Additionally, it is not very stable, making it difficult to store for extended periods of time.

Future Directions

There are several potential future directions for the use of 3-ethyl-3-azabicyclo[3.2.1]octan-8-one. First, it could be used in the synthesis of more complex chiral compounds, such as chiral amines, chiral alcohols, and chiral carboxylic acids. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines. Finally, it could be used as a starting material for the synthesis of a variety of natural products, such as taxol and other diterpenes.

Synthesis Methods

The synthesis of 3-ethyl-3-azabicyclo[3.2.1]octan-8-one has been studied extensively over the years. The most common method involves the reaction of 3-ethoxy-3-azabicyclo[3.2.1]octan-8-one with ethyl bromide. This reaction proceeds via a nucleophilic substitution reaction and results in the formation of the desired product. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and the reaction is typically complete within two hours.

Scientific Research Applications

3-ethyl-3-azabicyclo[3.2.1]octan-8-one has a variety of uses in scientific research. It has been used in the synthesis of a variety of chiral compounds, such as chiral amines, chiral alcohols, and chiral carboxylic acids. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines. Additionally, it has been used as a starting material for the synthesis of a variety of natural products, such as taxol and other diterpenes.

properties

IUPAC Name

3-ethyl-3-azabicyclo[3.2.1]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-10-5-7-3-4-8(6-10)9(7)11/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYLLTYRKCCGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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